Resorcinol sulfoxide
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Overview
Description
Resorcinol sulfoxide is an organic compound with the molecular formula C12H10O5S. It is a derivative of resorcinol, which is a phenolic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol sulfoxide can be synthesized through the oxidation of resorcinol using sulfoxides as oxidizing agents. One common method involves the reaction of resorcinol with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of reagents make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Resorcinol sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to resorcinol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Resorcinol or other reduced forms.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Resorcinol sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as an anti-inflammatory agent.
Industry: Utilized in the production of resins, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of resorcinol sulfoxide involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. In biological systems, this compound may exert its effects by modulating oxidative stress and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Resorcinol: A phenolic compound with similar chemical properties but lacking the sulfoxide group.
Hydroquinone: Another phenolic compound with antioxidant properties.
Catechol: A dihydroxybenzene isomer with similar reactivity.
Uniqueness
Resorcinol sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications that require specific oxidative or reductive properties .
Properties
Molecular Formula |
C12H10O5S |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
4-(2,4-dihydroxyphenyl)sulfinylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O5S/c13-7-1-3-11(9(15)5-7)18(17)12-4-2-8(14)6-10(12)16/h1-6,13-16H |
InChI Key |
YNHHSHCJKICJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)S(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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